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Compound of Interest

Compound Name:
2-Methoxy-3-

(trifluoromethyl)phenol

CAS No.: 1214334-48-1

Cat. No.: B3039604

Get Quote

Executive Summary
2-Methoxy-3-(trifluoromethyl)phenol (CAS 1214334-48-1) is a specialized fluorinated

building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs)

and advanced agrochemicals.[1] Characterized by the juxtaposition of an electron-donating

methoxy group and a strongly electron-withdrawing trifluoromethyl group on a phenolic core,

this compound offers unique electronic and steric properties. It serves as a critical scaffold for

modulating lipophilicity and metabolic stability in drug design, particularly in the development of

kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Physicochemical Profile[3][4][5]
[6][7][8]
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Property Data

CAS Number 1214334-48-1

IUPAC Name 2-Methoxy-3-(trifluoromethyl)phenol

Molecular Formula C₈H₇F₃O₂

Molecular Weight 192.14 g/mol

SMILES COc1c(O)cccc1C(F)(F)F

Appearance Low-melting solid or viscous liquid (Ambient)

Acidity (Predicted pKa)
~8.8 – 9.2 (Acidified relative to guaiacol by -

CF₃)

Lipophilicity (LogP) ~2.5 (Estimated)

H-Bond Donors/Acceptors 1 Donor / 4 Acceptors (including F)

Structural Significance
The 1,2,3-trisubstituted pattern creates a "push-pull" electronic environment. The phenolic

hydroxyl (C1) and methoxy (C2) groups provide electron density, while the trifluoromethyl group

(C3) exerts a strong inductive withdrawing effect (-I). This specific arrangement activates the

C4 and C6 positions for electrophilic aromatic substitution while rendering the C2-methoxy

group relatively labile to demethylation under Lewis acidic conditions, allowing access to the

corresponding catechol (1,2-diol).

Synthesis & Manufacturing Methodologies
While direct trifluoromethylation of guaiacol is challenging due to regioselectivity issues, the

most robust laboratory-scale synthesis involves the Diazotization-Hydrolysis of the

corresponding aniline precursor.

Protocol: Diazotization-Hydrolysis Route
This protocol describes the conversion of 2-Methoxy-3-(trifluoromethyl)aniline to the target

phenol. This method ensures high regiochemical fidelity.
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Reagents:

Precursor: 2-Methoxy-3-(trifluoromethyl)aniline

Acid: Sulfuric acid (H₂SO₄), 35% aq.

Nitrosating Agent: Sodium nitrite (NaNO₂)

Catalyst/Solvent: Copper(II) sulfate (CuSO₄) in water (optional for rate enhancement)

Step-by-Step Methodology:

Salt Formation: Dissolve 2-Methoxy-3-(trifluoromethyl)aniline (1.0 eq) in 35% H₂SO₄ at 0°C.

Ensure complete protonation of the amine.

Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the

internal temperature below 5°C. Stir for 30 minutes. Checkpoint: Verify diazonium formation

using starch-iodide paper (turns blue instantly).

Hydrolysis: Transfer the cold diazonium salt solution slowly into a boiling solution of dilute

H₂SO₄ (10-15%) or a water/CuSO₄ mixture. The elevated temperature promotes the loss of

N₂ and capture by water.

Extraction: Once gas evolution ceases, cool the mixture and extract with Ethyl Acetate (3x).

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via

flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the phenol.

Visualization: Synthetic Workflow

2-Methoxy-3-(trifluoromethyl)aniline Diazonium Intermediate
[Ar-N2]+ HSO4-
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0-5°C TARGET:
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H2O, Heat (-N2)
Hydrolysis

Click to download full resolution via product page

Caption: Conversion of aniline precursor to target phenol via diazonium salt hydrolysis.
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Reactivity & Functionalization Profile
The chemical behavior of 2-Methoxy-3-(trifluoromethyl)phenol is defined by the competition

between the activating oxygen atoms and the deactivating trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS)
Regioselectivity: The OH and OMe groups are ortho/para directors. The CF₃ group is a meta

director.

Position 4 (Para to OH, Meta to OMe): Strongly activated by OH.

Position 6 (Ortho to OH, Para to OMe): Activated by both oxygen groups.

Position 5 (Meta to OH, Meta to OMe): Deactivated by CF₃ and lack of resonance

donation.

Outcome: Electrophiles (Br₂, HNO₃) will predominantly attack Position 6 (less sterically

hindered than C4 which is adjacent to CF₃? No, C4 is adjacent to C3-CF3 and C5. C6 is

adjacent to C1-OH and C5. C6 is generally favored for sterics, but C4 is para to the

strongest donor OH).

Correction: C4 is para to OH. C6 is ortho to OH. Para attack is usually favored. However,

the C3-CF3 group creates significant steric bulk and electron withdrawal at C4. Therefore,

Position 6 is often the primary site of substitution.

O-Alkylation & Protection
The phenolic hydroxyl group (pKa ~9.0) is readily deprotonated by weak bases (K₂CO₃,

Cs₂CO₃) in polar aprotic solvents (DMF, Acetone).

Application: Reaction with alkyl halides to form ethers (e.g., benzyl protection or installation

of solubilizing tails).

Visualization: Reactivity Map
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Caption: Primary reactivity pathways: O-Alkylation, C6-Electrophilic Substitution, and

Demethylation.

Applications in Drug Discovery
Bioisosteric Replacement
The 2-methoxy-3-(trifluoromethyl)phenol motif is often used to replace dichlorophenol or

napthyl moieties. The CF₃ group increases lipophilicity (enhancing membrane permeability)

and blocks metabolic oxidation at the C3 position, extending the half-life of the drug candidate.

Kinase Inhibitor Scaffolds
In kinase inhibitors, the phenol moiety often acts as the "hinge binder," forming hydrogen bonds

with the ATP-binding site. The adjacent methoxy and trifluoromethyl groups enforce a specific

conformation (via intramolecular repulsion or H-bonding), locking the inhibitor into a bioactive

shape that fits hydrophobic pockets (e.g., the "gatekeeper" region).

Safety & Handling (SDS Summary)
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Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Precautionary Measures:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of

vapors/dust.

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere

(Argon/Nitrogen) to prevent oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.coresyn.com/Cas883554-93-6.html;jsessionid=828CB6EE1A09FBA37EBE04B9934A15DD?PageSpeed=noscript
https://www.sigmaaldrich.com/TW/zh/product/aablocksinc/aabh96169812
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID7052658
https://www.benchchem.com/product/b3039604/docs#2-methoxy-3-trifluoromethyl-phenol-technical-profile-utilization-guide
https://www.benchchem.com/product/b3039604/docs#2-methoxy-3-trifluoromethyl-phenol-technical-profile-utilization-guide
https://www.benchchem.com/product/b3039604/docs#2-methoxy-3-trifluoromethyl-phenol-technical-profile-utilization-guide
https://www.benchchem.com/product/b3039604/docs#2-methoxy-3-trifluoromethyl-phenol-technical-profile-utilization-guide
https://www.benchchem.com/product/b3039604?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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